molecular formula C6H11NO2S B13492800 L-Cysteine, 2-propenyl ester

L-Cysteine, 2-propenyl ester

Cat. No.: B13492800
M. Wt: 161.22 g/mol
InChI Key: DVSVPBIMIUTWKK-YFKPBYRVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Allicin is typically synthesized through the enzymatic conversion of alliin, a sulfoxide derivative of L-cysteine, in the presence of the enzyme alliinase. This reaction occurs naturally when garlic tissue is damaged . The synthetic route involves the oxidation of S-allyl-L-cysteine to form alliin, which is then cleaved by alliinase to produce allicin .

Industrial Production Methods

Industrial production of allicin involves the extraction of garlic oil, which contains alliin and alliinase. The oil is processed to ensure the enzymatic reaction occurs, producing allicin. This method ensures a high yield of allicin and is commonly used in the production of garlic supplements and extracts .

Comparison with Similar Compounds

Allicin is unique among sulfur-containing compounds due to its high reactivity and broad spectrum of biological activities. Similar compounds include:

Properties

Molecular Formula

C6H11NO2S

Molecular Weight

161.22 g/mol

IUPAC Name

prop-2-enyl (2R)-2-amino-3-sulfanylpropanoate

InChI

InChI=1S/C6H11NO2S/c1-2-3-9-6(8)5(7)4-10/h2,5,10H,1,3-4,7H2/t5-/m0/s1

InChI Key

DVSVPBIMIUTWKK-YFKPBYRVSA-N

Isomeric SMILES

C=CCOC(=O)[C@H](CS)N

Canonical SMILES

C=CCOC(=O)C(CS)N

Origin of Product

United States

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